4-Fluoro-1,7-naphthyridine
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Overview
Description
4-Fluoro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by their fused pyridine rings, which contain nitrogen atoms at specific positions. The presence of a fluorine atom at the 4th position in the 1,7-naphthyridine structure imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1,7-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3-pyridylacetonitrile with suitable reagents under microwave-promoted conditions. This method is efficient, eco-friendly, and yields high-purity products .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Naphthyridine oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Functionalized naphthyridine compounds with various substituents.
Scientific Research Applications
4-Fluoro-1,7-naphthyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-Fluoro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1,5-Naphthyridine: Another naphthyridine isomer with different nitrogen atom positions, exhibiting distinct chemical properties.
1,6-Naphthyridine: Known for its anticancer and antimicrobial activities, similar to 4-Fluoro-1,7-naphthyridine.
1,8-Naphthyridine: Used in various applications, including diagnostics and photophysical studies.
Uniqueness of this compound: The presence of the fluorine atom at the 4th position in 1,7-naphthyridine imparts unique electronic and steric properties, making it distinct from other naphthyridine isomers
Properties
Molecular Formula |
C8H5FN2 |
---|---|
Molecular Weight |
148.14 g/mol |
IUPAC Name |
4-fluoro-1,7-naphthyridine |
InChI |
InChI=1S/C8H5FN2/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H |
InChI Key |
YCDZFXOZARABDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=NC=CC(=C21)F |
Origin of Product |
United States |
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